molecular formula C16H13N3O2 B10939904 5-(4-methylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10939904
M. Wt: 279.29 g/mol
InChI Key: AFFQFONCFIMZCI-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-methylphenyl group and a 4-pyridyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 4-methylphenylhydrazine with 4-pyridinecarboxylic acid in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired isoxazole ring. Commonly used oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is usually performed in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-2-ISOXAZOLECARBOXAMIDE: Similar structure but with a different position of the isoxazole ring.

    5-(4-METHYLPHENYL)-N-(3-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a different position of the pyridyl group.

Uniqueness

5-(4-METHYLPHENYL)-N-(4-PYRIDYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenyl group and a 4-pyridyl group attached to the isoxazole ring makes it a valuable compound for various applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

5-(4-methylphenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-14(19-21-15)16(20)18-13-6-8-17-9-7-13/h2-10H,1H3,(H,17,18,20)

InChI Key

AFFQFONCFIMZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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